Synthetic Utility: N-Pyridinylacetamide Protocol
The compound can be prepared via a general method for N-pyridinylacetamides that involves diazotization of 5-nitro-2-aminopyridine in acetonitrile. This approach offers a convenient alternative to traditional amidation, with reported yields for related compounds ranging from 60% to 80% [1]. While direct yield data for the target compound is not published, the method's applicability to a broad range of aminopyridines supports its synthetic feasibility [1].
| Evidence Dimension | Synthetic Yield (reported for analogous N-pyridinylacetamides) |
|---|---|
| Target Compound Data | No direct yield data published; inferred feasible via diazotization method |
| Comparator Or Baseline | 2-acetamido-5-nitropyridine (synthesized via amidation): yield 80.1% |
| Quantified Difference | Not directly quantifiable for target compound; method provides an alternative route with expected moderate yields based on class behavior |
| Conditions | Diazotization of 2-amino-5-nitropyridine with NaNO2/H3PO4 in acetonitrile |
Why This Matters
Enables efficient preparation of the compound as a key intermediate for the synthesis of more complex heterocyclic systems in drug discovery programs.
- [1] Chudinov, A. A., Dovbnya, R. S., & Krasnokutskaya, E. A. (2016). A new transformation of aminopyridines upon diazotization in acetonitrile with the formation of N-pyridinylacetamides. Russian Chemical Bulletin, 65(9), 2345-2350. https://doi.org/10.1007/s11172-016-1583-9 View Source
